2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several structural components including a benzo[d][1,3]dioxole moiety, a dimethylphenyl group, and a [1,2,4]triazolo[4,3-b]pyridazine ring. The benzo[d][1,3]dioxole moiety is a common structure in many bioactive compounds and pharmaceuticals . The dimethylphenyl group is a common substituent in many organic compounds, and the [1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that is often seen in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxole moiety, the dimethylphenyl group, and the [1,2,4]triazolo[4,3-b]pyridazine ring. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxole moiety, the dimethylphenyl group, and the [1,2,4]triazolo[4,3-b]pyridazine ring could potentially influence its solubility, stability, and other properties .Scientific Research Applications
Synthesis and Molecular Docking
This compound is part of a series of novel pyridine and fused pyridine derivatives synthesized for potential applications in molecular docking and in vitro screening. These derivatives have been prepared starting from precursor compounds treated with various reagents to afford corresponding triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These new compounds exhibited moderate to good binding energies on target proteins during in silico molecular docking screenings, indicating their potential as molecular probes in scientific research (Flefel et al., 2018).
Heterocyclic Chemistry
Another study focused on the convenient synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing a benzofuran moiety. These compounds were synthesized via reactions involving sodium salt of precursors with diazotized heterocyclic amines and other reagents. The synthesized compounds have been confirmed by spectral data and alternative synthetic routes, showcasing the versatility of this compound in generating a wide array of heterocyclic systems, which are of significant interest in the development of new pharmacological probes and materials (Abdelhamid et al., 2012).
Antimicrobial and Antioxidant Activity
A related compound was synthesized and evaluated for its antimicrobial and antioxidant activities. This study represents the potential of such compounds in developing new antimicrobial agents with added antioxidant properties, highlighting their multifunctional applications in scientific research aiming at addressing microbial resistance and oxidative stress-related disorders (Hassan, 2013).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-3-5-16(9-14(13)2)17-6-8-20-23-24(21(26)25(20)22-17)11-15-4-7-18-19(10-15)28-12-27-18/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREQVNIUEKUNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC5=C(C=C4)OCO5)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.